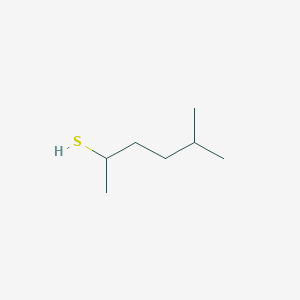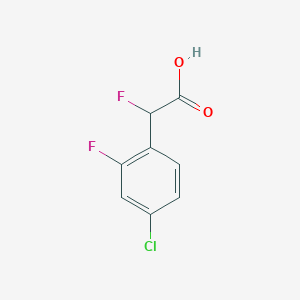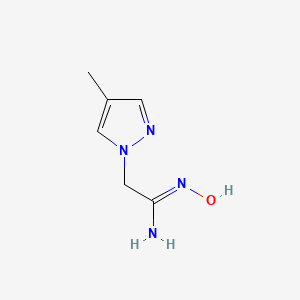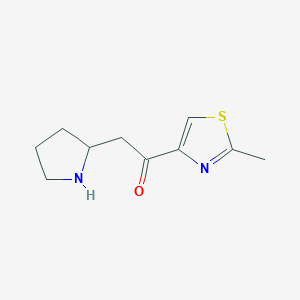![molecular formula C16H15N3O3S B13300854 2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a furan ring, a tolyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted tolyl derivatives.
Scientific Research Applications
2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan and tolyl groups can enhance the compound’s binding affinity and specificity. The thioacetic acid moiety can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Furan-2-ylmethyl)-5-phenyl-4h-1,2,4-triazol-3-yl)thio)acetic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-((4-(Furan-2-ylmethyl)-5-(m-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-((4-(Furan-2-ylmethyl)-5-(p-tolyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The combination of the furan, tolyl, and triazole rings, along with the thioacetic acid moiety, provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)15-17-18-16(23-10-14(20)21)19(15)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,20,21) |
InChI Key |
ONMJIVMGJBLLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


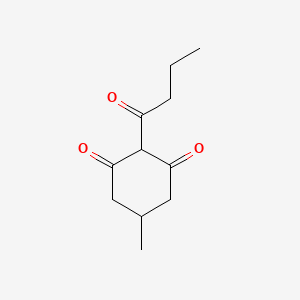
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
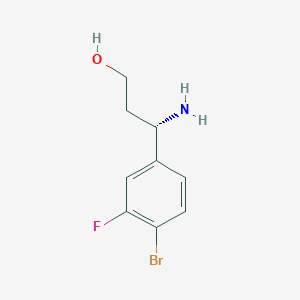
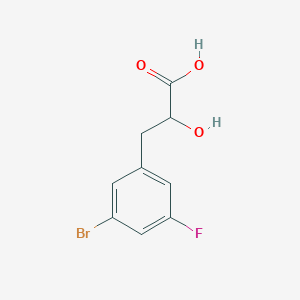
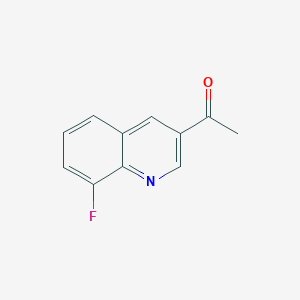
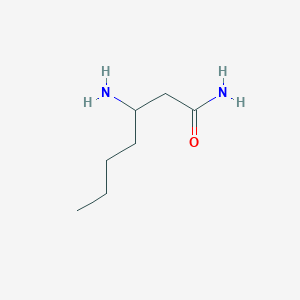
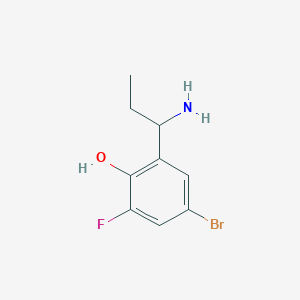
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

amine](/img/structure/B13300865.png)
